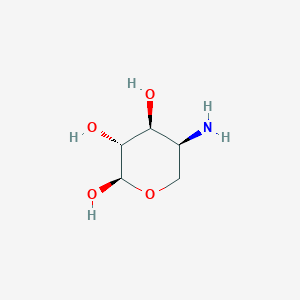
4-amino-4-deoxy-alpha-L-arabinopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-4-deoxy-alpha-L-arabinopyranose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the fourth carbon position. It is an important intermediate in various biochemical pathways and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-deoxy-alpha-L-arabinopyranose typically involves the reduction of 4-nitro-4-deoxy-alpha-L-arabinopyranose. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions generally include a solvent like ethanol and a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reduction processes with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-4-deoxy-alpha-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Further reduction can lead to the formation of a hydroxylamine derivative.
Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions include nitroso, nitro, hydroxylamine, acylated, and alkylated derivatives .
Applications De Recherche Scientifique
4-amino-4-deoxy-alpha-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Medicine: It is investigated for its potential in developing new antibiotics and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 4-amino-4-deoxy-alpha-L-arabinopyranose involves its incorporation into bacterial cell walls. It modifies lipid A, a component of the bacterial outer membrane, thereby contributing to resistance against polymyxin and other cationic antimicrobial peptides. This modification reduces the binding affinity of these peptides, enhancing bacterial survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-4-deoxy-alpha-D-glucopyranose
- 4-amino-4-deoxy-alpha-D-galactopyranose
- 4-amino-4-deoxy-alpha-D-mannopyranose
Uniqueness
4-amino-4-deoxy-alpha-L-arabinopyranose is unique due to its specific role in bacterial resistance mechanisms. Unlike its similar compounds, it is specifically involved in the modification of lipid A, which is crucial for bacterial survival under antibiotic stress .
Propriétés
Numéro CAS |
734501-73-6 |
|---|---|
Formule moléculaire |
C5H11NO4 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-5-aminooxane-2,3,4-triol |
InChI |
InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4+,5+/m0/s1 |
Clé InChI |
OEVMNXDFKAZCIM-QMKXCQHVSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)N |
SMILES canonique |
C1C(C(C(C(O1)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



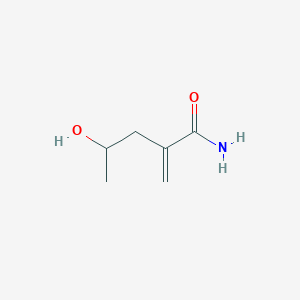

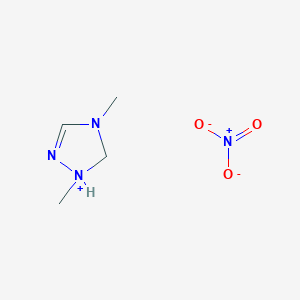
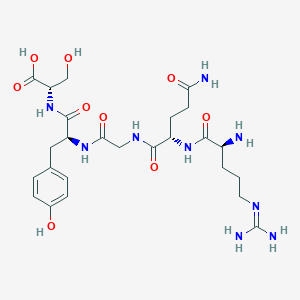
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
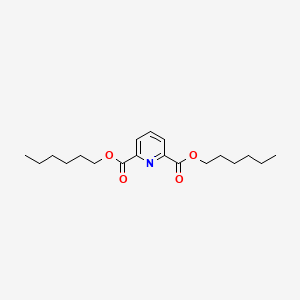
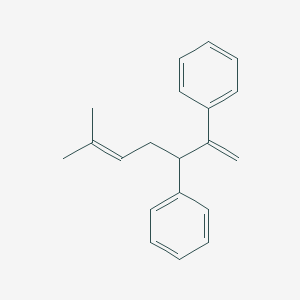
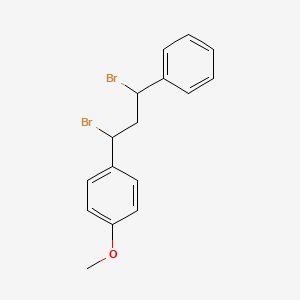

![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
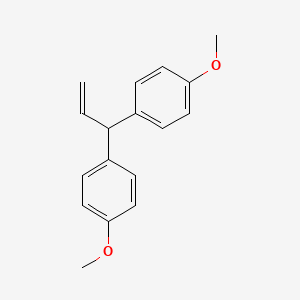
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
